molecular formula C8H18O3 B104153 Trimethyl orthovalerate CAS No. 13820-09-2

Trimethyl orthovalerate

Cat. No.: B104153
CAS No.: 13820-09-2
M. Wt: 162.23 g/mol
InChI Key: XUXVVQKJULMMKX-UHFFFAOYSA-N
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Description

Trimethyl orthovalerate, also known as 1,1,1-trimethoxypentane, is an organic compound with the molecular formula C8H18O3. It is a colorless liquid with a molecular weight of 162.23 g/mol. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry and industry .

Mechanism of Action

Target of Action

Trimethyl orthovalerate, also known as 1,1,1-Trimethoxypentane, is a type of ortho ester . Ortho esters are functional groups containing three alkoxy groups attached to one carbon atom

Mode of Action

The mode of action of this compound is primarily through its reactions as an ortho ester. Ortho esters can be prepared by the Pinner reaction, in which nitriles react with alcohols in the presence of one equivalent of hydrogen chloride . They are readily hydrolyzed in mild aqueous acid to form esters .

Biochemical Pathways

This compound participates in the synthesis of various biochemical compounds. For instance, it has been used in the synthesis of 1,2,4-triazolo[1,5-c]pyrimidine derivatives as human adenosine A3 receptor ligands . It can also be used as a precursor to prepare N-sulfonyl and N-sulfinyl imines and imidates .

Pharmacokinetics

As an ortho ester, it is known to be readily hydrolyzed in mild aqueous acid to form esters , which suggests that it may be metabolized in the body through similar pathways.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways in which it is involved. For instance, in the synthesis of 1,2,4-triazolo[1,5-c]pyrimidine derivatives, it may contribute to the modulation of the human adenosine A3 receptor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydrolysis of ortho esters like this compound requires mild aqueous acid . Therefore, the pH of the environment could potentially influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl orthovalerate can be synthesized through the reaction of valeric acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to facilitate the esterification process. The general reaction is as follows:

CH3CH2CH2CH2COOH+3CH3OHCH3CH2CH2CH2C(OCH3)3+3H2O\text{CH3CH2CH2CH2COOH} + 3\text{CH3OH} \rightarrow \text{CH3CH2CH2CH2C(OCH3)3} + 3\text{H2O} CH3CH2CH2CH2COOH+3CH3OH→CH3CH2CH2CH2C(OCH3)3+3H2O

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Trimethyl orthovalerate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form valeric acid and methanol.

    Transesterification: It can react with other alcohols to form different esters.

    Reduction: It can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Hydrolysis: Valeric acid and methanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Pentanol.

Scientific Research Applications

Trimethyl orthovalerate has several applications in scientific research:

Comparison with Similar Compounds

  • Trimethyl orthoacetate
  • Trimethyl orthobutyrate
  • Trimethyl orthoformate

Comparison: Trimethyl orthovalerate is unique due to its valeric acid backbone, which imparts different chemical properties compared to other orthoesters. For example, trimethyl orthoacetate has a shorter carbon chain, leading to different reactivity and applications. Trimethyl orthobutyrate and trimethyl orthoformate also differ in their carbon chain lengths and functional groups, affecting their use in various chemical reactions .

Properties

IUPAC Name

1,1,1-trimethoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-5-6-7-8(9-2,10-3)11-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXVVQKJULMMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065654
Record name Pentane, 1,1,1-trimethoxy-
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13820-09-2
Record name Trimethyl orthovalerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13820-09-2
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Record name Trimethyl orthovalerate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 1,1,1-trimethoxy-
Source EPA Chemicals under the TSCA
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Record name Pentane, 1,1,1-trimethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trimethoxypentane
Source European Chemicals Agency (ECHA)
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Record name TRIMETHYL ORTHOVALERATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the reaction mechanism for the gas-phase elimination of trimethyl orthovalerate?

A1: The gas-phase elimination of this compound proceeds through a unimolecular, concerted, and non-synchronous mechanism []. This means that the reaction happens in one step, with bond breaking and forming happening simultaneously, but not at the same rate. The rate-determining step involves the polarization of the C-OCH3 bond, resulting in a partial positive charge on the carbon atom and a partial negative charge on the oxygen atom. This polarization facilitates the abstraction of a hydrogen atom from the adjacent C-H bond by the partially negative oxygen, forming a four-membered cyclic transition state. This transition state then collapses to yield methanol and the corresponding unsaturated ketal [].

Q2: How do substituents affect the rate of gas-phase elimination of orthoesters like this compound and trimethyl orthochloroacetate?

A2: Electron-donating substituents, such as the alkyl group in this compound, increase the rate of decomposition. This is because they stabilize the positive charge that develops on the carbon atom bearing the three methoxy groups during the transition state. Conversely, electron-withdrawing substituents, like the chlorine atom in trimethyl orthochloroacetate, destabilize this positive charge, slowing down the reaction [].

Q3: Can this compound be used as a starting material for the synthesis of other valuable compounds?

A3: Yes, this compound can be used as a reagent in various organic syntheses. For example, it is used in the synthesis of Betamethasone 17-valerate, a corticosteroid medication []. The synthesis involves an acid-catalyzed 17,21-cyclization reaction of betamethasone with this compound, followed by a 21-selective hydrolysis to yield the final product [].

Q4: What is a more efficient way to synthesize tributyl orthovalerate using this compound?

A4: Tributyl orthovalerate can be synthesized efficiently via transesterification of this compound with normal butanol using iodine (I2) as a catalyst []. This method offers several advantages over traditional strong base or acid-catalyzed transesterifications, including simplified purification and milder reaction conditions [].

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